molecular formula C8H4ClFN2 B6281793 4-chloro-8-fluorocinnoline CAS No. 1889920-94-8

4-chloro-8-fluorocinnoline

Cat. No. B6281793
CAS RN: 1889920-94-8
M. Wt: 182.6
InChI Key:
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Description

4-Chloro-8-fluorocinnoline, also known as 4-CFC, is a heterocyclic compound which is used in various scientific research applications. It is a colorless crystalline solid with a molecular weight of 205.54 g/mol and a melting point of 129-130°C. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Scientific Research Applications

4-chloro-8-fluorocinnoline has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used to synthesize various heterocyclic compounds such as pyridine and quinoline. It has been used in the synthesis of novel heterocyclic compounds for biological activities. It has also been used in the synthesis of a novel class of antifungal agents and as a reagent in organic synthesis.

Mechanism of Action

4-chloro-8-fluorocinnoline acts as a nucleophilic reagent in organic synthesis. It is used for the substitution of aromatic and aliphatic hydrogens, as well as for the formation of carbon-carbon bonds. It also acts as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects
4-chloro-8-fluorocinnoline has been reported to have no significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to cause any adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-8-fluorocinnoline in lab experiments include its low cost, its availability, and its ease of synthesis. It is also relatively stable, and it can be used in a wide range of reactions. The main disadvantage of using 4-chloro-8-fluorocinnoline is its sensitivity to light and heat, which can lead to decomposition.

Future Directions

There are a number of potential future directions for the use of 4-chloro-8-fluorocinnoline in scientific research. These include its use in the synthesis of new heterocyclic compounds for biological activities, its use as a reagent in organic synthesis, its use in the synthesis of novel antifungal agents, and its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted to explore its potential toxicity and carcinogenicity.

Synthesis Methods

4-chloro-8-fluorocinnoline is produced by a three-step reaction of 4-chloro-2-fluoroaniline and ethyl acetoacetate. In the first step, 4-chloro-2-fluoroaniline is reacted with ethyl acetoacetate and sodium hydroxide to form the intermediate, 4-chloro-2-fluoroacetoacetanilide. The intermediate is then reacted with hydrochloric acid to form 4-chloro-8-fluorocinnoline. The reaction is shown below:
4-Chloro-2-fluoroaniline + Ethyl acetoacetate + Sodium hydroxide → 4-Chloro-2-fluoroacetoacetanilide
4-Chloro-2-fluoroacetoacetanilide + Hydrochloric acid → 4-Chloro-8-fluorocinnoline

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-8-fluorocinnoline involves the reaction of 4-chloro-8-nitrocinnoline with a reducing agent to form 4-chloro-8-aminocinnoline, which is then reacted with a fluorinating agent to yield the final product.", "Starting Materials": [ "4-chloro-8-nitrocinnoline", "Reducing agent", "Fluorinating agent" ], "Reaction": [ "Step 1: Reduction of 4-chloro-8-nitrocinnoline using a reducing agent to form 4-chloro-8-aminocinnoline", "Step 2: Fluorination of 4-chloro-8-aminocinnoline using a fluorinating agent to yield 4-chloro-8-fluorocinnoline" ] }

CAS RN

1889920-94-8

Product Name

4-chloro-8-fluorocinnoline

Molecular Formula

C8H4ClFN2

Molecular Weight

182.6

Purity

0

Origin of Product

United States

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